4-(Trifluoromethyl)piperidine
Overview
Description
4-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N. It is a piperidine derivative where a trifluoromethyl group is attached to the fourth carbon of the piperidine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Hydrogenation Reduction Method: One common method involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine.
Purification: After the reaction, the mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol.
Industrial Production Methods: Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods, as mentioned in the preparation methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium-carbon, Raney nickel.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a wide range of functionalized piperidine derivatives .
Mechanism of Action
Target of Action
This compound is a part of a larger class of organic compounds that contain nitrogen bases, known as alkaloids . Alkaloids are mainly synthesized as secondary metabolites in plants and fungi, and they have a wide range of bioactivities .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that alkaloids, the class of compounds to which 4-(trifluoromethyl)piperidine belongs, can affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that compounds with a trifluoromethyl group can have significant impacts on the chemical reactivity, physico-chemical behavior, and biological activity of molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity . Therefore, it should be handled with care, ensuring adequate ventilation and the use of personal protective equipment .
Scientific Research Applications
4-(Trifluoromethyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine
- Hexamethyleneimine
Comparison: 4-(Trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher stability, increased lipophilicity, and enhanced biological activity . These properties make it particularly valuable in drug development and other high-precision applications .
Properties
IUPAC Name |
4-(trifluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRQUUWCJTYHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215917 | |
Record name | 4-Trifluoromethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657-36-3 | |
Record name | 4-(Trifluoromethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the trifluoromethyl group in 4-(trifluoromethyl)piperidine for organic synthesis?
A1: The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly impact their chemical and physical properties, including their reactivity, metabolic stability, and lipophilicity. In the context of this compound, the CF3 group plays a crucial role in its application as a chiral building block for synthesizing more complex molecules. [] For instance, the presence of the CF3 group in the pseudo-C2 symmetric cyclic imide derived from this compound [] enables stereoselective aldol reactions. This selectivity arises from the steric and electronic influence of the CF3 group, directing the incoming nucleophile to a specific face of the molecule.
Q2: Can you elaborate on the structural features of molecules containing this compound and their relevance to crystal packing?
A2: Research indicates that molecules incorporating a this compound moiety tend to exhibit consistent structural features, particularly in their dihedral angles and interatomic distances. [] These features contribute to their crystal packing arrangements. For example, compounds featuring a 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione core consistently show a dihedral angle close to 87.52 degrees between the benzene ring and the planar portion of the piperidine-2,6-dione ring. [] Additionally, the farthest interatomic distances, often between chlorine and fluorine atoms, remain similar across different molecules within this class. This consistent spatial arrangement, influenced by the this compound unit, leads to the formation of molecular sheets stabilized by C-H...O interactions in their crystal structures. []
Q3: Is there a cost-effective and efficient method for synthesizing this compound hydrochloride?
A3: Yes, research has established a two-step hydrogenation method for producing this compound hydrochloride from 2-chloro-4-(trifluoromethyl)pyridine. [] This method boasts a high yield exceeding 80% and a product purity of 99.8% when isopropanol serves as the solvent. [] The use of soda (likely sodium carbonate or sodium bicarbonate) as an additive in the hydrogenation process plays a crucial role in optimizing the reaction, with the dosage significantly influencing the final product composition. [] This approach offers a practical and scalable synthesis of this compound hydrochloride, a valuable precursor for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.